molecular formula C11H13ClS B3023969 [(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene CAS No. 5533-19-7

[(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene

Cat. No.: B3023969
CAS No.: 5533-19-7
M. Wt: 212.74 g/mol
InChI Key: PVMKGOPHSALJRI-UHFFFAOYSA-N
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Description

[(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene is a useful research compound. Its molecular formula is C11H13ClS and its molecular weight is 212.74 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Chemical Reactions

  • [(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene and its derivatives have been explored in various synthesis processes. For instance, Moriguchi et al. (2020) developed a gram-scale synthesis of 1-chloro-2,3-dimethyl-4-phenylnaphthalene, a compound with potential applications in organic chemistry, through a series of reactions including stereoselective dichlorocarbene addition and SnCl4-mediated benzannulation (Moriguchi, K., Kono, T., Seko, S., & Tanabe, Y., 2020).

2. Reactions with Alkenes

  • The reactions of similar compounds with alkenes have been a subject of research. Shavrin et al. (1991) investigated the generation and reactions of (2-Chlorovinyl)chlorocarbenes with alkenes, showing the potential of these compounds in producing cyclopropane derivatives, which are significant in synthetic organic chemistry (Shavrin, K. N., Okonnishnikova, G. P., & Nefedov, O. M., 1991).

3. Catalytic Applications

  • Compounds structurally related to this compound have been used as catalysts in organic synthesis. For example, Karimi-Jaberi et al. (2012) described the use of 1,3,5-Tris(hydrogensulfato) benzene as an efficient catalyst for synthesizing certain derivatives, demonstrating the broader applicability of such compounds in facilitating chemical reactions (Karimi-Jaberi, Z., Pooladian, B., Moradi, M., & Ghasemi, E., 2012).

4. Potential in Material Science

  • The derivatives of this compound have shown promise in the field of material science. Kim and Lee (2001) reported on hydroxy-substituted polyenaminonitrile, derived from similar compounds, as a precursor for rigid-rod polybenzoxazole, a high-performance polymer with potential applications in advanced materials (Kim, J. H., & Lee, J. G., 2001).

Mechanism of Action

The mechanism of action for “[(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene” is not specified in the search results . This could be due to the compound’s use in a variety of different chemical contexts, each with its own unique mechanism.

Safety and Hazards

The safety and hazard information for “[(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene” is not provided in the search results . For detailed safety information, it is recommended to refer to the compound’s Material Safety Data Sheet (MSDS) or contact the manufacturer or supplier directly.

Future Directions

The future directions for “[(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene” are not specified in the search results . This could be due to the wide range of potential applications for this compound in various chemical processes or syntheses. Future research and development will likely continue to explore new uses and methods of synthesis for this compound.

Properties

IUPAC Name

(1-chloro-2,2-dimethylcyclopropyl)sulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClS/c1-10(2)8-11(10,12)13-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMKGOPHSALJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(SC2=CC=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene
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